

Application Notes and Protocols for Sp-cGMPS in Organ Bath Experiments

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Guanosine-3',5'-cyclic monophosphorothioate, Sp-isomer (**Sp-cGMPS**), a potent and metabolically stable cGMP analog, in organ bath experiments to study smooth muscle physiology and pharmacology.

Introduction

Sp-cGMPS is a sulfur-modified cGMP analog that acts as a selective activator of cGMP-dependent protein kinase (PKG). Its key advantage is its resistance to hydrolysis by phosphodiesterases (PDEs), which ensures a more stable and sustained activation of the cGMP signaling pathway compared to the endogenous ligand, cGMP. In smooth muscle tissues, the activation of PKG by **Sp-cGMPS** initiates a signaling cascade that leads to relaxation. This makes **Sp-cGMPS** an invaluable tool for investigating the mechanisms of smooth muscle relaxation and for screening potential therapeutic agents that target the nitric oxide (NO)-cGMP pathway.

Mechanism of Action and Signaling Pathway

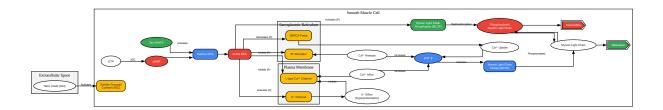
Sp-cGMPS elicits smooth muscle relaxation primarily through the activation of PKG. The subsequent signaling cascade involves multiple downstream targets that collectively reduce intracellular calcium concentration ([Ca²⁺]i) and decrease the calcium sensitivity of the contractile machinery.



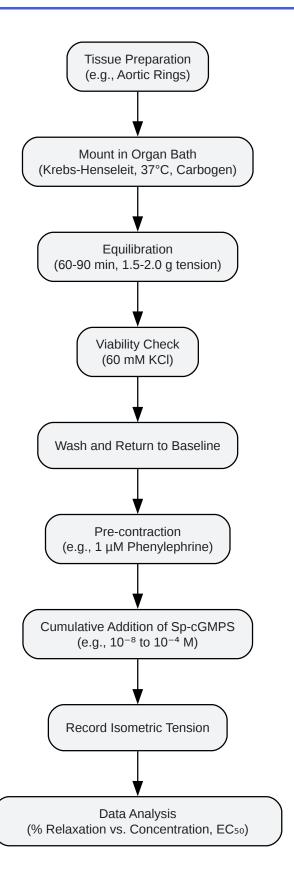
The key molecular events are:

- Activation of PKG: Sp-cGMPS, being a structural analog of cGMP, binds to and activates PKG.
- Reduction of Intracellular Calcium ([Ca2+]i):
 - Phosphorylation and Inhibition of L-type Ca²⁺ Channels: PKG can phosphorylate and inhibit L-type calcium channels in the plasma membrane, reducing the influx of extracellular calcium.
 - Inhibition of IP₃ Receptor: PKG can phosphorylate the inositol 1,4,5-trisphosphate (IP₃)
 receptor on the sarcoplasmic reticulum (SR), inhibiting the release of calcium from
 intracellular stores.
 - Stimulation of SERCA Pump: PKG can phosphorylate phospholamban, which in turn stimulates the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, leading to increased sequestration of calcium back into the SR.
 - Activation of K⁺ Channels: PKG can activate calcium-sensitive potassium channels (BKCa), leading to hyperpolarization of the cell membrane, which further reduces the opening of voltage-gated calcium channels.[1]
- Desensitization to Calcium:
 - Activation of Myosin Light Chain Phosphatase (MLCP): PKG can phosphorylate the myosin-binding subunit (MBS) of MLCP, leading to its activation. Activated MLCP dephosphorylates the myosin light chain (MLC), leading to smooth muscle relaxation.
 - Inhibition of RhoA/Rho-kinase pathway: The RhoA/Rho-kinase pathway contributes to calcium sensitization by inhibiting MLCP. PKG can counteract this effect, further promoting relaxation.

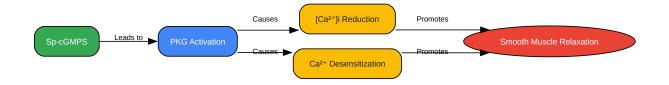












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References

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